
2-chloro-1-methyl-1H-1,3-benzodiazole-7-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-1-methyl-1H-1,3-benzodiazole-7-carbonitrile is a chemical compound with the molecular formula C9H6ClN3 It is a derivative of benzimidazole, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-methyl-1H-1,3-benzodiazole-7-carbonitrile typically involves the reaction of 2-chloro-1-methyl-1H-benzo[d]imidazole with cyanogen bromide in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile. The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
化学反応の分析
Types of Reactions
2-chloro-1-methyl-1H-1,3-benzodiazole-7-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Major Products Formed
Nucleophilic Substitution: Substituted benzimidazoles with various functional groups.
Oxidation: N-oxide derivatives.
Reduction: Primary amines and other reduced forms of the compound.
科学的研究の応用
2-chloro-1-methyl-1H-1,3-benzodiazole-7-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
作用機序
The mechanism of action of 2-chloro-1-methyl-1H-1,3-benzodiazole-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor modulation, it can act as an agonist or antagonist, altering the receptor’s conformation and affecting downstream signaling pathways .
類似化合物との比較
Similar Compounds
- 2-chloro-1H-benzo[d]imidazole-7-carbonitrile
- 1-methyl-1H-benzo[d]imidazole-7-carbonitrile
- 2-chloro-1H-benzo[d]imidazole
Uniqueness
2-chloro-1-methyl-1H-1,3-benzodiazole-7-carbonitrile is unique due to the presence of both chlorine and nitrile functional groups, which impart distinct reactivity and biological activity. The methyl group at the 1-position enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
特性
分子式 |
C9H6ClN3 |
|---|---|
分子量 |
191.62 g/mol |
IUPAC名 |
2-chloro-3-methylbenzimidazole-4-carbonitrile |
InChI |
InChI=1S/C9H6ClN3/c1-13-8-6(5-11)3-2-4-7(8)12-9(13)10/h2-4H,1H3 |
InChIキー |
ADVGDHUGPJQQAN-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=CC=C2N=C1Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



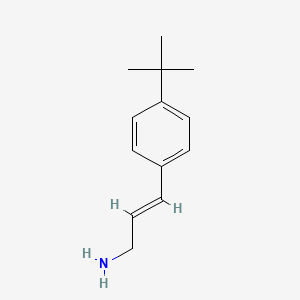

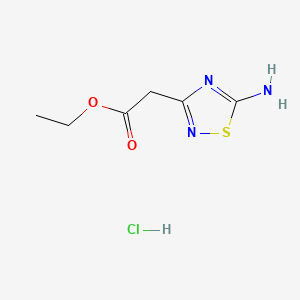
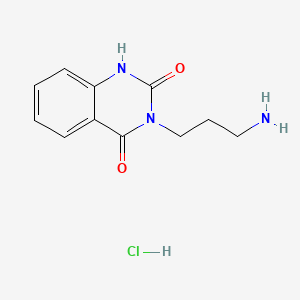


![tert-butyl N-[2-amino-2-(pyridin-3-yl)ethyl]carbamate](/img/structure/B13591908.png)
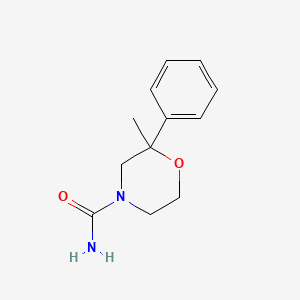
![2-[(3,4-Dimethylphenyl)methyl]pyrrolidine](/img/structure/B13591926.png)
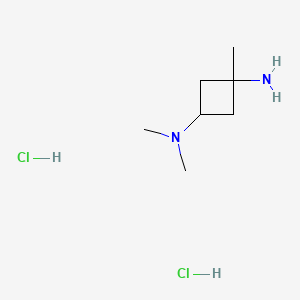
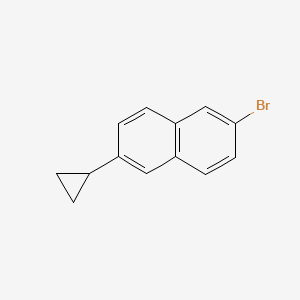

![2-(Bromomethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13591939.png)
